molecular formula C12H18N2O B14806673 (S)-2-(3-methoxybenzyl)piperazine

(S)-2-(3-methoxybenzyl)piperazine

Cat. No.: B14806673
M. Wt: 206.28 g/mol
InChI Key: DRKUIOHLHFFGOP-NSHDSACASA-N
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Description

(S)-2-(3-methoxybenzyl)piperazine is a chiral compound that features a piperazine ring substituted with a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-methoxybenzyl)piperazine typically involves the reaction of (S)-piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-methoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperazine ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the piperazine ring can produce a more saturated compound.

Scientific Research Applications

(S)-2-(3-methoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group can enhance the binding affinity of the compound to its target, while the piperazine ring can modulate the overall activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxybenzyl)piperazine: Similar structure but lacks the chiral center.

    3-methoxybenzyl chloride: Used as a starting material for the synthesis of (S)-2-(3-methoxybenzyl)piperazine.

    4-methoxybenzyl chloride: Another related compound with a different substitution pattern on the benzyl group.

Uniqueness

This compound is unique due to its chiral nature, which can impart specific stereochemical properties and enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3/t11-/m0/s1

InChI Key

DRKUIOHLHFFGOP-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H]2CNCCN2

Canonical SMILES

COC1=CC=CC(=C1)CC2CNCCN2

Origin of Product

United States

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